molecular formula C25H25NO2 B2541687 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850907-74-3

2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2541687
CAS No.: 850907-74-3
M. Wt: 371.48
InChI Key: QGYKOCLMQBARDI-UHFFFAOYSA-N
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Description

2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylbenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in more saturated compounds .

Scientific Research Applications

2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one: shares similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

The compound 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinoline derivative known for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines, which are recognized for their diverse biological properties. The molecular formula is C21H25NC_{21}H_{25}N and it features a complex structure that contributes to its pharmacological activity.

Research indicates that tetrahydroisoquinolines can interact with various biological targets, influencing several cellular processes. Key mechanisms include:

  • Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cell lines by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) production.
  • Cell Cycle Regulation : Studies suggest that these compounds can modulate cell cycle phases, particularly affecting the transition from G1 to S phase, which is crucial for cellular proliferation.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in A2780 cells
Cell Cycle ArrestG0/G1 phase increase
ROS ProductionElevated levels in treated cells
Antioxidant ActivityScavenging of free radicals

Case Studies

  • Cytotoxic Effects : In a study involving A2780 ovarian cancer cells, the compound demonstrated significant cytotoxicity with IC50 values ranging from 5.4 to 17.2 μM. The most active enantiomer was shown to significantly affect cell cycle progression and induce mitochondrial membrane depolarization .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to induce oxidative stress was linked to its structural characteristics. The presence of specific functional groups was found to enhance its activity against cancer cell lines .
  • Comparative Studies : A comparative analysis with other tetrahydroisoquinoline derivatives indicated that variations in stereochemistry could lead to significant differences in biological activity. For instance, the (R)-enantiomer exhibited markedly higher cytotoxic effects compared to its (S)-counterpart .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-18-9-6-7-12-21(18)17-26-16-15-22-23(25(26)27)13-8-14-24(22)28-19(2)20-10-4-3-5-11-20/h3-14,19H,15-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYKOCLMQBARDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OC(C)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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